REACTION_CXSMILES
|
[CH2:1]([N:7]1[C:18](=[O:19])[C:17]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[N:10](C)[C:8]1=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH-].[Na+]>C(Cl)(Cl)Cl.C(O)C>[CH2:1]([NH:7][C:18]([C:17]1[N:15]([CH3:16])[CH:14]=[N:13][C:12]=1[NH:10][CH3:8])=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2,3.4|
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)N1C(=O)N(C)C=2N=CN(C)C2C1=O
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Name
|
|
Quantity
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60 mL
|
Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
chloroform ethanol
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed at elevated temperatures for 6 hours
|
Duration
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6 h
|
Type
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EXTRACTION
|
Details
|
it was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
the extract was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the residue which in turn
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)NC(=O)C1=C(N=CN1C)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |